molecular formula C13H20N2O B5342984 1-Tert-butyl-3-(3,5-dimethylphenyl)urea

1-Tert-butyl-3-(3,5-dimethylphenyl)urea

Cat. No.: B5342984
M. Wt: 220.31 g/mol
InChI Key: GXEITSGTMZVOAB-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(3,5-dimethylphenyl)urea is a substituted urea derivative characterized by a tert-butyl group attached to one nitrogen atom and a 3,5-dimethylphenyl group attached to the other. The tert-butyl group confers steric bulk and lipophilicity, while the 3,5-dimethylphenyl moiety introduces electron-donating methyl groups at meta positions.

Properties

IUPAC Name

1-tert-butyl-3-(3,5-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-9-6-10(2)8-11(7-9)14-12(16)15-13(3,4)5/h6-8H,1-5H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEITSGTMZVOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-(3,5-dimethylphenyl)urea can be synthesized through the reaction of 3,5-dimethylphenyl isocyanate with tert-butylamine. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-(3,5-dimethylphenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and strong bases such as sodium hydride.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted urea derivatives .

Scientific Research Applications

1-Tert-butyl-3-(3,5-dimethylphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs and their structural features:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Notable Properties/Activity Reference
1-Tert-butyl-3-(3,5-dimethylphenyl)urea R1: tert-butyl; R2: 3,5-dimethylphenyl C₁₃H₂₁N₂O⁻* ~248.3* High lipophilicity (predicted) -
1,1-Dibutyl-3-(3,5-dimethylphenyl)urea R1: dibutyl; R2: 3,5-dimethylphenyl C₁₇H₂₈N₂O 276.42 Synthetic accessibility; material applications?
1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea (6n) R1: 4-cyanophenyl; R2: 3,4-dimethylphenyl C₁₆H₁₅N₃O 266.1 Moderate yield (82.4%)
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Core: hydroxynaphthalene-carboxamide C₁₉H₁₇NO₂ ~291.3 PET inhibition (IC₅₀ ~10 µM)
1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea R1: 3-bromophenyl; R2: 3,5-dimethylphenyl C₁₅H₁₅BrN₂O - Halogenated analog; potential stability

*Predicted values based on structural similarity.

Key Observations:
  • Substituent Position and Lipophilicity : The 3,5-dimethylphenyl group (meta-substitution) is common across analogs and enhances lipophilicity, which correlates with biological activity in PET inhibitors (e.g., IC₅₀ ~10 µM for N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) .
  • Steric Bulk : The tert-butyl group in the target compound likely improves metabolic stability compared to linear alkyl chains (e.g., dibutyl in ), though this requires experimental validation.

Physicochemical and Material Properties

  • Crystal Packing : In N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, meta-methyl groups influence crystal symmetry, with two molecules per asymmetric unit . This suggests that bulky substituents like tert-butyl may similarly affect the solid-state geometry of urea analogs.
  • Conductivity and Stability : Poly(arylene ether sulfone)s with 3,5-dimethylphenyl pendants exhibit hydroxide conductivity up to 49.8 mS cm⁻¹ at 80°C, implying that aryl-urea derivatives could be tailored for ion-exchange membranes .

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